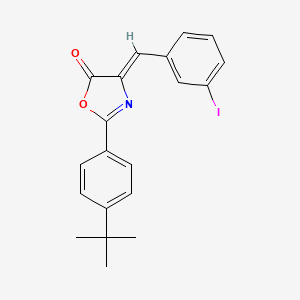
(4Z)-2-(4-tert-butylphenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that combines a tert-butylphenyl group, an iodophenyl group, and a dihydro-1,3-oxazol-5-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazolone Ring: The initial step involves the formation of the oxazolone ring through a cyclization reaction. This can be achieved by reacting an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through a halogenation reaction, where an aromatic compound is treated with iodine and a suitable oxidizing agent.
Attachment of the Tert-Butylphenyl Group: The tert-butylphenyl group can be attached via a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using a tert-butyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deiodinated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to downstream biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing the severity of these conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4Z)-2-(4-METHYLPHENYL)-4-[(3-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Similar structure but with a methyl group instead of a tert-butyl group.
(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-BROMOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Similar structure but with a bromophenyl group instead of an iodophenyl group.
Uniqueness
The uniqueness of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-IODOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H18INO2 |
|---|---|
Molekulargewicht |
431.3 g/mol |
IUPAC-Name |
(4Z)-2-(4-tert-butylphenyl)-4-[(3-iodophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H18INO2/c1-20(2,3)15-9-7-14(8-10-15)18-22-17(19(23)24-18)12-13-5-4-6-16(21)11-13/h4-12H,1-3H3/b17-12- |
InChI-Schlüssel |
XKLRBJHADMKWDH-ATVHPVEESA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)I)/C(=O)O2 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)I)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2Z,3Z)-3-(hydroxyimino)butan-2-ylidene]pyridine-2-carbohydrazide](/img/structure/B11540622.png)
![O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate](/img/structure/B11540624.png)
![1-[4-(4-ethylphenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11540627.png)
![3-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]-2H-chromen-2-one](/img/structure/B11540631.png)
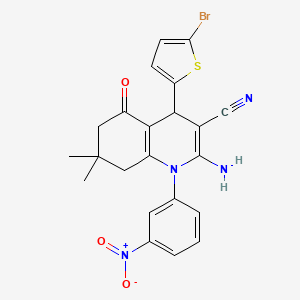

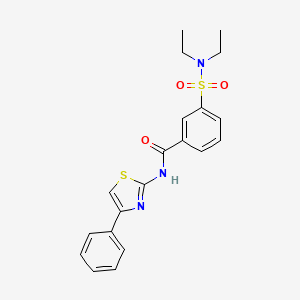
![2-(2-chloro-4-fluorophenyl)-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11540668.png)
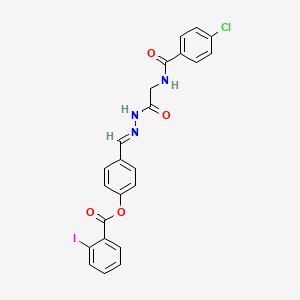
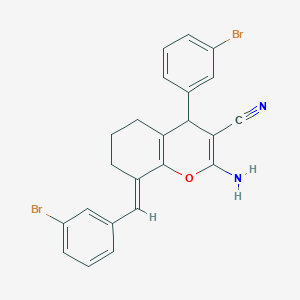

![2-methoxy-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540695.png)
![4-[2-(4-Methylbenzenesulfonamido)-2-{N'-[(Z)-(3-methylphenyl)methylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11540704.png)
![1-{[(E)-(2-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11540707.png)
